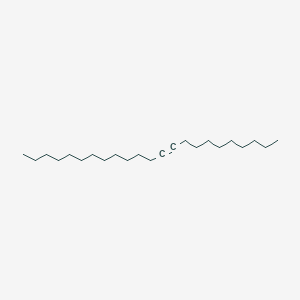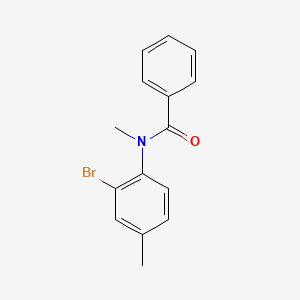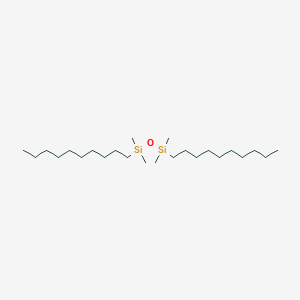
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C28H62OSi2. It is part of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation of allyl derivatives with hydrosilanes. The reaction typically uses a platinum-based catalyst, such as Karstedt’s catalyst, and solvents like xylene or toluene-d8. The reaction is carried out at temperatures ranging from room temperature to 60°C for about 3 hours, resulting in a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the careful hydrolysis of chlorodimethylsilane. This process requires precise control of reaction conditions to prevent the formation of unwanted by-products and ensure high purity of the final compound .
化学反应分析
Types of Reactions
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This compound participates in hydrosilylation reactions, where it adds across double bonds in the presence of a platinum catalyst.
Common Reagents and Conditions
Reducing Agents: Common reducing agents used with this compound include platinum-based catalysts and solvents like xylene.
Hydrosilylation: The reaction conditions typically involve room temperature to 60°C, with solvents such as toluene-d8.
Major Products Formed
Phosphines: Reduction of phosphine oxides results in the formation of phosphines.
Hydrosilylated Products: Hydrosilylation reactions yield various organosilicon compounds with added functional groups.
科学研究应用
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:
作用机制
The mechanism of action of 1,3-Didecyl-1,1,3,3-tetramethyldisiloxane involves its ability to act as a reducing agent and participate in hydrosilylation reactions. The compound’s silicon-hydrogen bonds are weakly hydridic, allowing for selective reduction of various organic functional groups. The presence of platinum catalysts facilitates these reactions by activating the silicon-hydrogen bonds and enabling their addition across double bonds .
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains vinyl groups instead of decyl groups.
1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane: This compound has ethoxy groups and is used in the preparation of silicone polymers.
Uniqueness
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane is unique due to its long decyl chains, which impart distinct physical and chemical properties. These long chains enhance its hydrophobicity and make it suitable for applications requiring water-resistant materials .
属性
CAS 编号 |
64451-54-3 |
|---|---|
分子式 |
C24H54OSi2 |
分子量 |
414.9 g/mol |
IUPAC 名称 |
decyl-[decyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C24H54OSi2/c1-7-9-11-13-15-17-19-21-23-26(3,4)25-27(5,6)24-22-20-18-16-14-12-10-8-2/h7-24H2,1-6H3 |
InChI 键 |
QVTCMXXTCSNUKO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


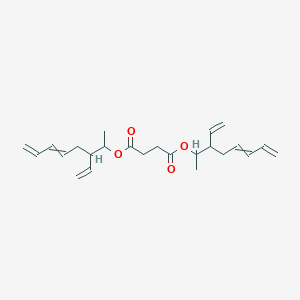
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
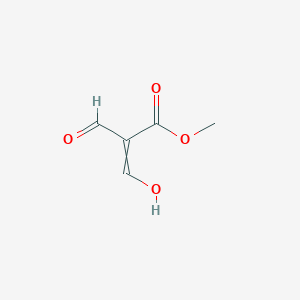
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)


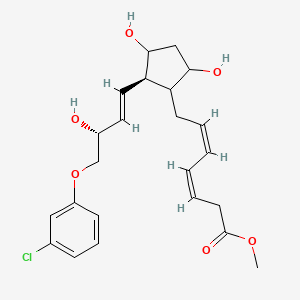
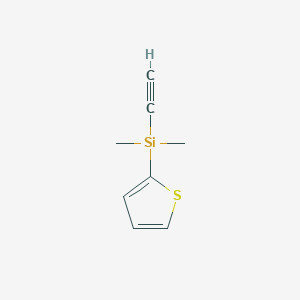
![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
